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Compound of Interest

Compound Name: 8-Bromooctanoic acid

Cat. No.: B104365

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
bromooctanoic acid, a valuable bifunctional molecule in organic synthesis and drug
development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in further research.

Spectroscopic Data Summary

The empirical formula for 8-bromooctanoic acid is CsH1sBrO2z with a molecular weight of
223.11 g/mol .[1][2] Spectroscopic analysis confirms the presence of a carboxylic acid
functional group and a terminal bromoalkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following tables summarize the *H and 3C NMR data for 8-bromooctanoic
acid, typically recorded in deuterated chloroform (CDClIs).

H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~11.5 (variable) Singlet (broad) 1H -COOH
3.40 Triplet 2H -CH2Br
2.35 Triplet 2H -CH2COOH
1.85 Quintet 2H -CH2CH:2Br
1.63 Quintet 2H -CH2CH2COOH
1.30-1.45 Multiplet 4H -CHa2-(CH2)2-CHa-

Data sourced from publicly available spectra. Chemical shifts and multiplicities may vary

slightly depending on the solvent and instrument.

13C NMR Spectroscopic Data

Chemical Shift (6) ppm Assighment
~180 -COOH

~34 -CH2Br

~33 -CH2COOH

~32 -CH2CH2Br

~28 Methylene Chain
~28 Methylene Chain
~24 Methylene Chain

Note: Specific assignment of the methylene carbons in the middle of the chain can be

challenging without further 2D NMR experiments.[3]

Infrared (IR) Spectroscopy
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IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (carboxylic acid

2500-3300 Broad, Strong dimer)

~2930, ~2850 Strong C-H stretch (aliphatic)

~1710 Strong C=0 stretch (carboxylic acid)
~1465 Medium C-H bend (methylene)
~1280 Medium C-O stretch

~930 Broad, Medium O-H bend (out-of-plane)
~640 Medium-Weak C-Br stretch

Characteristic absorptions are consistent with the presence of a carboxylic acid and an alkyl

bromide.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering clues to its structure.

m/z Relative Intensity Assignment

[M]*, Molecular ion peak
222/224 Moderate )

(presence of Br isotopes)
143 Moderate [M-Br]*
125 Low [M-Br-H20]*
73 High [CaHo0]*

] [C2H4O2]* (from McLafferty

60 High

rearrangement)
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The characteristic isotopic pattern of bromine (7°Br and 8!Br in an approximate 1:1 ratio) is

observed in the molecular ion peak.[1][7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters should be optimized for the specific sample and available equipment.

NMR Spectroscopy (*H and *3C)

Sample Preparation: Dissolve approximately 5-10 mg of 8-bromooctanoic acid in 0.5-0.7
mL of deuterated chloroform (CDClIs). Add a small amount of tetramethylsilane (TMS) as an
internal standard (0 ppm).

Instrumentation: Utilize a nuclear magnetic resonance spectrometer (e.g., 400 MHz).
'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,
and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of
13C_

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid 8-
bromooctanoic acid directly onto the ATR crystal. Ensure good contact between the sample
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and the crystal by applying pressure with the anvil.

Sample Preparation (KBr Pellet): Grind a small amount of 8-bromooctanoic acid with dry
potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a
hydraulic press.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

[e]

Collect a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the instrument and collect the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of
4000-400 cm~2.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method. For a relatively volatile compound like 8-bromooctanoic acid, gas chromatography
(GC) or direct insertion probe can be used.

lonization: Utilize an appropriate ionization technique. Electron lonization (El) is a common
method that provides characteristic fragmentation patterns.

Instrumentation: Employ a mass spectrometer, such as a quadrupole or time-of-flight (TOF)
analyzer.

Data Acquisition:
o Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

o The instrument will detect the ions and their relative abundances.
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» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
major fragment ions. The presence of bromine isotopes should be confirmed by observing
pairs of peaks with a mass difference of 2 and approximately equal intensity.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 8-bromooctanoic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 8-Bromooctanoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104365#spectroscopic-data-for-8-bromooctanoic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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